N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
Overview
Description
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a slightly yellow crystalline powder with a melting point of 81-85°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide . For instance, the compound should be stored in a cool, dry place to maintain its stability. It is also important to prevent the compound from entering drains or being released into the environment .
Biochemical Analysis
Biochemical Properties
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain isoindole derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, it has been found to inhibit the activity of certain oxidase enzymes by binding to their active sites . This binding can lead to conformational changes in the enzyme, reducing its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of dehydrogenase enzymes, leading to changes in the levels of metabolites such as NADH and FADH2 . These interactions can alter the overall metabolic flux and influence the balance of different metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation can be influenced by its interactions with intracellular structures and organelles.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration.
Preparation Methods
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide can be synthesized through the reaction of 3,4,5,6-tetrahydrophthalic anhydride with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide undergoes various chemical reactions, including nucleophilic substitution and condensation reactions . Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted phthalimides .
Scientific Research Applications
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, it is used in the development of drugs and other therapeutic agents . In industry, it is used in the production of various chemical products .
Comparison with Similar Compounds
N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is similar to other phthalimide derivatives, such as N-hydroxymethylphthalimide and 3,4,5,6-tetrahydrophthalimide . it is unique in its specific structure and reactivity, which make it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(hydroxymethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOVRKETYPQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197621 | |
Record name | N-Hydroxymethyltetrahydrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-42-7 | |
Record name | N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4887-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxymethyltetrahydrophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxymethyltetrahydrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrahydro-N-(hydroxymethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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